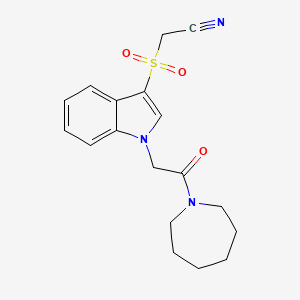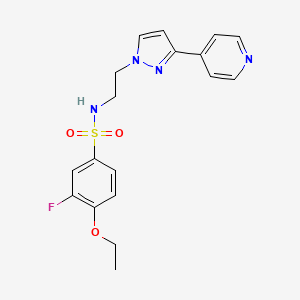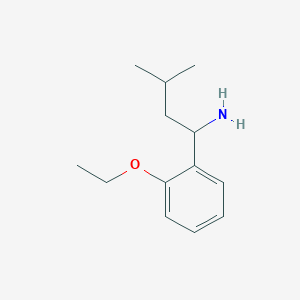
2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as the 1,3,4-oxadiazole moiety and chlorophenoxy groups, which are known to exhibit various biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the conversion of aromatic organic acids into esters, followed by the formation of hydrazides and then 5-substituted-1,3,4-oxadiazole-2-thiols. The final target compounds are obtained by reacting these thiols with N-substituted-2-bromoacetamides in the presence of a solvent like DMF and a base such as sodium hydride . Another synthesis pathway involves the esterification of 4-chlorophenoxyacetic acid, followed by treatment with hydrazine hydrate, and subsequent ring closure with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole-2-thiol core .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the molecular framework and the substitution patterns on the core structure . For instance, the orientation of the chlorophenyl ring with respect to other rings in the molecule, such as the thiazole ring, can be determined, which is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry and include esterification, hydrazide formation, and ring closure to form the oxadiazole ring. The final step often involves a substitution reaction where a thiol group is replaced by an electrophile, resulting in a variety of N-substituted acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of electronegative substituents like chlorine can affect the electron distribution within the molecule, potentially impacting its reactivity and interactions with biological targets. The intermolecular interactions, such as hydrogen bonding, can also influence the compound's crystalline structure and solubility .
Biological Activity
The biological activity of these compounds has been evaluated in various assays. For example, some compounds in this class have been screened against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing activity against acetylcholinesterase . Others have been tested for antibacterial properties against both gram-negative and gram-positive bacteria, with some derivatives exhibiting significant antibacterial activity. Additionally, molecular docking studies have been conducted to identify active binding sites on target proteins, correlating with bioactivity data .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on the synthesis and characterization of 1,3,4-oxadiazole and acetamide derivatives. For instance, a study by Nafeesa et al. (2017) involved the synthesis of multifunctional moieties with potential antibacterial and anti-enzymatic properties, supported by hemolytic activity assessments. The antibacterial screening indicated that certain derivatives are effective against gram-negative bacterial strains, showcasing the potential of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Biological Screening
Rehman et al. (2013) synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide and evaluated them against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The compounds exhibited activity against acetylcholinesterase, indicating potential for neurological applications (Rehman et al., 2013).
Molecular Docking and Enzyme Inhibition
Iftikhar et al. (2019) explored the α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, with several compounds showing promising inhibitory activities. Molecular modeling and ADME predictions supported these findings, suggesting these compounds as potential leads for drug development (Iftikhar et al., 2019).
Anti-inflammatory and Anti-thrombotic Studies
Basra et al. (2019) investigated the anti-inflammatory and anti-thrombotic activities of 1,3,4-oxadiazole derivatives in rats. The study demonstrated potent anti-inflammatory effects and significant roles in enhancing clotting time, alongside impressive inhibitory potential against COX-2, highlighting their potential in developing anti-inflammatory pharmaceutical products (Basra et al., 2019).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4/c14-8-1-3-9(4-2-8)20-7-11(19)16-13-18-17-12(21-13)10-5-6-15-22-10/h1-6H,7H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPUMZNUCQIUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)
![2-Chloro-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzonitrile](/img/structure/B3008036.png)
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)


![4-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}piperazinyl 2-furyl ketone](/img/structure/B3008042.png)

![5-chloro-N-{2-[(3,5-dichloropyridin-2-yl)amino]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B3008046.png)
![N-[cyano(cyclohexyl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3008050.png)